molecular formula C24H28N4O4 B6240477 N-[1-({methyl[2-(4-methylphenoxy)ethyl]carbamoyl}methyl)-1H-pyrazol-4-yl]-3-phenoxypropanamide CAS No. 1185329-96-7

N-[1-({methyl[2-(4-methylphenoxy)ethyl]carbamoyl}methyl)-1H-pyrazol-4-yl]-3-phenoxypropanamide

Cat. No.: B6240477
CAS No.: 1185329-96-7
M. Wt: 436.5 g/mol
InChI Key: ZVSKMVAWWBSNOY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

IXA4 can be synthesized through a series of chemical reactions involving the formation of a pyrazole ring and subsequent functionalization. The synthetic route typically involves the following steps:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with a diketone to form the pyrazole core.

    Functionalization: The pyrazole core is then functionalized with various substituents to achieve the desired chemical structure of IXA4

Industrial Production Methods

While specific industrial production methods for IXA4 are not widely documented, the synthesis generally follows standard organic synthesis protocols. The compound is produced in a controlled laboratory environment, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

IXA4 undergoes several types of chemical reactions, including:

    Oxidation: IXA4 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on IXA4.

    Substitution: IXA4 can undergo substitution reactions, particularly at the phenoxy and acetamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

IXA4 has a wide range of scientific research applications, including:

Mechanism of Action

IXA4 exerts its effects by selectively activating the IRE1/XBP1s signaling pathway. This activation involves the following steps:

Comparison with Similar Compounds

IXA4 is unique in its selective activation of the IRE1/XBP1s pathway without triggering other stress-responsive pathways. Similar compounds include:

IXA4 stands out due to its high selectivity and non-toxic nature, making it a valuable tool for research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-[2-[methyl-[2-(4-methylphenoxy)ethyl]amino]-2-oxoethyl]pyrazol-4-yl]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-19-8-10-22(11-9-19)32-15-13-27(2)24(30)18-28-17-20(16-25-28)26-23(29)12-14-31-21-6-4-3-5-7-21/h3-11,16-17H,12-15,18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSKMVAWWBSNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN(C)C(=O)CN2C=C(C=N2)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185329-96-7
Record name N-[1-({methyl[2-(4-methylphenoxy)ethyl]carbamoyl}methyl)-1H-pyrazol-4-yl]-3-phenoxypropanamide
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